molecular formula C11H13BF3NO3 B14772813 (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid

(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14772813
M. Wt: 275.03 g/mol
InChI Key: VVVODUDKRVJENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO3. This compound is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-(trifluoromethyl)aniline with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a morpholine ring and a trifluoromethyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H13BF3NO3

Molecular Weight

275.03 g/mol

IUPAC Name

[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BF3NO3/c13-11(14,15)9-7-8(12(17)18)1-2-10(9)16-3-5-19-6-4-16/h1-2,7,17-18H,3-6H2

InChI Key

VVVODUDKRVJENA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.